molecular formula C23H29N5O2 B14936846 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]piperidine-4-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B14936846
M. Wt: 407.5 g/mol
InChI Key: GWRSPWANIHVWQJ-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the indole moiety and the piperidine carboxamide group. Common reagents used in these reactions include dimethylformamide (DMF), triethylamine (TEA), and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the indole moiety, using reagents like sodium hydride (NaH) or alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: NaH in DMF or alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
  • 1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine

Uniqueness

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]piperidine-4-carboxamide is unique due to its combination of a pyrimidine ring, an indole moiety, and a piperidine carboxamide structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H29N5O2

Molecular Weight

407.5 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxyindol-1-yl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29N5O2/c1-16-15-17(2)26-23(25-16)28-11-7-18(8-12-28)22(29)24-10-14-27-13-9-19-20(27)5-4-6-21(19)30-3/h4-6,9,13,15,18H,7-8,10-12,14H2,1-3H3,(H,24,29)

InChI Key

GWRSPWANIHVWQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCCN3C=CC4=C3C=CC=C4OC)C

Origin of Product

United States

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